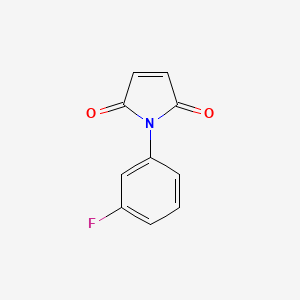

1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOMRSWAMNOWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226059 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-99-8 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007508998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7508-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione

Introduction

This compound, also known as N-(3-Fluorophenyl)maleimide, is a highly functionalized aromatic heterocyclic compound. It belongs to the N-substituted maleimide class, which is a cornerstone of modern bioconjugation chemistry and drug development.[1][2] The molecule integrates two key structural features: the maleimide ring, an activated five-membered dicarbonyl system, and a 3-fluorophenyl substituent. This combination imparts a unique profile of reactivity and physicochemical properties, making it an invaluable tool for researchers.

The maleimide moiety serves as a highly efficient Michael acceptor, renowned for its rapid and highly chemoselective reaction with thiols, particularly the sulfhydryl groups of cysteine residues in proteins.[3][4] The fluorine atom on the phenyl ring modulates the electronic properties, solubility, and metabolic stability of the molecule, which are critical considerations in the design of therapeutic agents and molecular probes. This guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for professionals in chemical biology and drug discovery.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below. The presence of the electronegative fluorine atom can influence the electronic distribution within the aromatic ring and, by extension, the reactivity of the maleimide system.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | N-(3-Fluorophenyl)maleimide |

| CAS Number | 3122-93-2 |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| SMILES | O=C1C=CC(=O)N1C2=CC(=CC=C2)F |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.5 | PubChem[5] |

| Hydrogen Bond Donors | 0 | PubChem[5] |

| Hydrogen Bond Acceptors | 3 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

| Topological Polar Surface Area | 37.4 Ų | PubChem[5] |

Spectroscopic and Analytical Profile

Characterization via spectroscopic methods is essential for verifying the structure and purity of the synthesized compound. The expected spectral data for this compound are detailed below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be clean and highly informative. The two equivalent olefinic protons of the maleimide ring should appear as a sharp singlet, typically around δ 6.7-7.0 ppm. The aromatic protons of the 3-fluorophenyl group will present as a more complex set of multiplets between δ 7.0-7.6 ppm due to proton-proton and proton-fluorine coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbons of the imide will appear downfield (δ ~170 ppm). The olefinic carbons will be observed around δ 134 ppm. The carbons of the fluorophenyl ring will show characteristic signals, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands include strong C=O stretching for the imide group (around 1700-1780 cm⁻¹), C=C stretching for the alkene (around 1600-1650 cm⁻¹), and C-F stretching (around 1100-1250 cm⁻¹).

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would be expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 192.16. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Table 3: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Maleimide Protons (s, 2H) | δ 6.7 - 7.0 ppm |

| Aromatic Protons (m, 4H) | δ 7.0 - 7.6 ppm | |

| ¹³C NMR | Carbonyl Carbons (C=O) | δ ~170 ppm |

| Olefinic Carbons (C=C) | δ ~134 ppm | |

| FT-IR | Imide C=O Stretch | 1700 - 1780 cm⁻¹ |

| Alkene C=C Stretch | 1600 - 1650 cm⁻¹ |

| | C-F Stretch | 1100 - 1250 cm⁻¹ |

Synthesis Methodology

The synthesis of N-substituted maleimides is a robust and well-established two-step process. The causality behind this choice is efficiency and high yield. The first step forms a stable intermediate, which is then cyclized in the second step under dehydrating conditions.

Step 1: Formation of N-(3-Fluorophenyl)maleamic Acid 3-Fluoroaniline is reacted with maleic anhydride in a suitable solvent, such as glacial acetic acid or diethyl ether. This is an acylation reaction where the nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to ring-opening and the formation of the corresponding maleamic acid intermediate.

Step 2: Cyclodehydration to form the Imide The maleamic acid intermediate is cyclized to form the final imide. This is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, with a catalytic amount of a base like sodium acetate.[6] This step removes a molecule of water to form the stable five-membered imide ring.

Experimental Protocol: Synthesis of this compound

-

Step 1: To a solution of maleic anhydride (1.0 eq) in glacial acetic acid, add a solution of 3-fluoroaniline (1.0 eq) in glacial acetic acid dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated N-(3-Fluorophenyl)maleamic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Suspend the dried maleamic acid intermediate in acetic anhydride containing a catalytic amount of sodium acetate (e.g., 0.1 eq).

-

Heat the mixture to reflux (approximately 80-100 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

Collect the solid product by filtration, wash thoroughly with water to remove acetic acid and salts.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Validation: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Section 2.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This double bond is rendered electron-deficient by the two adjacent electron-withdrawing carbonyl groups, making it a prime target for nucleophilic attack.

Thiol-Maleimide Michael Addition

The cornerstone of maleimide chemistry is its reaction with thiols, a specific type of Michael addition. This reaction is central to its use in bioconjugation for labeling proteins and peptides at cysteine residues.[4]

Mechanism: The reaction proceeds via the nucleophilic attack of a thiolate anion (RS⁻) on one of the olefinic carbons of the maleimide ring. This forms a transient carbanion intermediate, which is then protonated by the solvent (typically water or buffer) to yield a stable thiosuccinimide conjugate.[3]

Causality and Experimental Choices:

-

pH Dependence: The reaction rate is highly pH-dependent. The active nucleophile is the thiolate anion, not the neutral thiol. Therefore, the reaction proceeds fastest at a pH slightly above the pKa of the thiol (~8.5 for cysteine). However, a compromise is necessary. At pH values above 7.5-8.0, a competing side reaction, the hydrolysis of the maleimide ring, becomes significant.[3] Furthermore, at higher pH, the chemoselectivity for thiols over amines (e.g., lysine residues) is reduced.[3]

-

Optimal pH Range: For these reasons, most maleimide-based bioconjugation reactions are performed in buffers at a pH of 6.5-7.5. This range provides a sufficient concentration of thiolate for a rapid reaction while minimizing maleimide hydrolysis and maintaining high selectivity for cysteine residues.[3]

Stability of the Conjugate: While the resulting thioether bond is generally considered stable, the thiosuccinimide ring can undergo a retro-Michael reaction, leading to cleavage of the conjugate. This is particularly relevant in environments with high concentrations of other thiols, such as glutathione inside cells.[2] Additionally, the succinimide ring itself can be susceptible to hydrolysis, opening to form a succinamic acid derivative, which is a more stable, irreversible product.[4]

Applications in Research and Drug Development

The predictable and selective reactivity of N-substituted maleimides has made this compound and its analogs indispensable tools in several advanced scientific fields.

-

Antibody-Drug Conjugates (ADCs): Maleimides are among the most widely used linkers for attaching highly potent cytotoxic drugs to monoclonal antibodies.[2] The antibody directs the drug to a specific target (e.g., a cancer cell), and the maleimide provides the stable covalent linkage to an engineered cysteine residue on the antibody.

-

PEGylation and Polymer Conjugation: The process of attaching polyethylene glycol (PEG) chains to therapeutic proteins to improve their pharmacokinetic profile often utilizes maleimide-thiol chemistry.

-

Fluorescent and Biotin Labeling: Researchers use maleimide derivatives of fluorescent dyes or biotin to specifically label proteins at cysteine sites for use in imaging, immunoassays, and pull-down experiments.[2]

-

Development of Novel Therapeutics: The pyrrole-2,5-dione scaffold itself is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Research into compounds like this compound contributes to the discovery of new therapeutic agents. For instance, various 1H-pyrrole-2,5-dione derivatives have been investigated as cholesterol absorption inhibitors.[7]

Conclusion

This compound is a compound of significant utility, bridging synthetic chemistry with biology and medicine. Its chemical properties are defined by the robust reactivity of the maleimide ring, modulated by the electronic influence of the fluorophenyl group. A thorough understanding of its synthesis, spectroscopic signature, and highly specific reactivity—particularly the pH-dependent Michael addition with thiols—is critical for its effective application. For researchers and drug development professionals, this molecule represents not just a chemical reagent, but a powerful and precise tool for constructing complex biomolecular architectures and advancing the frontiers of targeted therapeutics and diagnostics.

References

-

PubChem. 1-(3-Fluoro-5-methylphenyl)pyrrole-2,5-dione. National Center for Biotechnology Information. Available from: [Link]

-

Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Available from: [Link]

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Available from: [Link]

-

ResearchGate. Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Available from: [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Verma-Javed/3b758b998399e504c5a93282243d41e7f34f7869]([Link]

-

CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available from: [Link]

-

PubMed. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. National Center for Biotechnology Information. Available from: [Link]

-

ACS Publications. Supporting Information for Rhodium-Catalyzed [3+2] Annulation of N-Iminoquinolinium Ylides with Terminal Alkynes. Available from: [Link]

-

Taylor & Francis Online. Chemical reactivity and antimicrobial activity of N-substituted maleimides. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy. Available from: [Link]

-

PubMed. 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 1H-Pyrrole-2,5-dione. National Institute of Standards and Technology. Available from: [Link]

-

ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]

-

MDPI. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Available from: [Link]

-

ResearchGate. N-(3-Nitrophenyl)maleimide. Available from: [Link]

-

Redfin. 3122 S 93rd Ln, Tolleson, AZ 85353. Available from: [Link]

-

SpringerLink. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Available from: [Link]

-

UTS OPUS. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 5. 1-(3-Fluoro-5-methylphenyl)pyrrole-2,5-dione | C11H8FNO2 | CID 79049587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in a range of common organic solvents. In the absence of extensive published empirical data for this specific compound, this document emphasizes the foundational principles of solubility, outlines a robust experimental methodology for its quantitative determination, and offers a predicted solubility profile based on an analysis of its molecular structure. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the physicochemical properties of N-substituted maleimides for applications in synthesis, purification, formulation, and biological screening.

Introduction to this compound

This compound is a derivative of maleimide, a prominent scaffold in medicinal chemistry and materials science. The pyrrole-2,5-dione core is a key pharmacophore known for its reactivity and biological activity. N-substituted maleimides are recognized for their diverse applications, including their roles as antiviral, antibacterial, antitumor, and anticonvulsant agents.[1] The substitution at the nitrogen atom with a 3-fluorophenyl group is anticipated to modulate the compound's physicochemical properties, including its solubility, which is a critical determinant of its behavior in both chemical and biological systems.

The fluorophenyl moiety can influence solubility through its electronic effects and its contribution to intermolecular interactions. A thorough understanding of the solubility of this compound is therefore essential for its effective utilization in research and development.

Theoretical Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like."[2] This principle is a qualitative summation of the complex interplay of intermolecular forces between the solute and solvent molecules.

Intermolecular Forces

The key intermolecular forces at play in the dissolution of this compound include:

-

Van der Waals Forces: These are weak, non-specific interactions that occur between all molecules. The phenyl and pyrrole rings contribute to these interactions.

-

Dipole-Dipole Interactions: The carbonyl groups in the pyrrole-2,5-dione ring and the carbon-fluorine bond in the phenyl ring create permanent dipoles, leading to electrostatic interactions with polar solvent molecules.

-

Hydrogen Bonding: While the solute itself does not have a hydrogen bond donor, the carbonyl oxygens can act as hydrogen bond acceptors, interacting with protic solvents like alcohols.

Influence of Molecular Structure

The structure of this compound suggests a molecule with moderate polarity. The pyrrole-2,5-dione moiety is polar, while the fluorophenyl group is largely nonpolar, with the fluorine atom adding a localized polar site. This dual character will dictate its solubility across a spectrum of solvents.

Predicting Solubility

Based on these principles, a qualitative solubility profile can be predicted:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the polarity of the pyrrole-2,5-dione ring.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions and are likely to be good solvents for this compound.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the carbonyl oxygens, suggesting moderate to good solubility.

-

Water: As a highly polar, protic solvent, the solubility of this largely organic molecule in water is expected to be low.[3]

The following table provides a predicted qualitative solubility profile for this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | Mismatch in polarity between the polar functional groups of the solute and the nonpolar solvent. |

| Polar Aprotic | Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Favorable dipole-dipole interactions between the solvent and the polar moieties of the solute. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | Hydrogen bonding between the solvent's hydroxyl group and the solute's carbonyl oxygens can enhance solubility. |

| Aqueous | Water | Insoluble | The nonpolar fluorophenyl ring and the overall organic character of the molecule limit its solubility in water. |

Experimental Determination of Solubility: A Standard Operating Procedure

To obtain quantitative solubility data, a robust and reproducible experimental method is required. The shake-flask method is a widely accepted standard for determining the thermodynamic solubility of a compound.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the resulting solution is saturated.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, filtration through a syringe filter (e.g., 0.22 µm PTFE) or centrifugation is recommended.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent (usually the mobile phase for HPLC analysis).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for this purpose.[4][5]

-

Analytical Method: HPLC-UV

A reversed-phase HPLC method is generally suitable for the quantification of moderately polar compounds like this compound.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance. A UV scan of a dilute solution of the compound should be performed to determine the optimal wavelength.

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

The following diagram illustrates the logical relationship for selecting an appropriate analytical method.

Caption: Rationale for selecting HPLC-UV for quantification.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation. A tabular format is recommended.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | ||

| Toluene | ||

| Dichloromethane | ||

| Acetone | ||

| Ethyl Acetate | ||

| Tetrahydrofuran (THF) | ||

| Methanol | ||

| Ethanol | ||

| Dimethylformamide (DMF) | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Water |

The results from this table will provide valuable insights into the compound's behavior and will be critical for:

-

Process Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., recrystallization).

-

Formulation Development: Designing solvent systems for drug delivery or material fabrication.

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.

Conclusion

References

-

PubChem. 1-(3-Fluoro-5-methylphenyl)pyrrole-2,5-dione. National Center for Biotechnology Information. [Link]

-

CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech Journal of Pharmaceutical Sciences. [Link]

-

Cheméo. 1H-Pyrrole-2,5-dione. [Link]

-

CoPolDB. 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione. [Link]

-

PubMed. Synthesis and biological activity of water-soluble maleimide derivatives of the anticancer drug carboplatin designed as albumin-binding prodrugs. [Link]

-

ResearchGate. Synthesis on N-Alkylated Maleimides. [Link]

-

OPUS. Analytical Methods. [Link]

-

Biosynce. What is the solubility of pyrrole in different solvents? [Link]

-

SSRN. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

Arabian Journal of Chemistry. Experimental analysis and thermodynamic modelling of lenalidomide solubility in supercritical carbon dioxide. [Link]

-

ScienceDirect. Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. [Link]

-

ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]

-

ADMET and DMPK. Perspectives in solubility measurement and interpretation. [Link]

-

Amanote Research. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

-

Biblio. NOVEL METHODS FOR QUANTITATIVE DRUG METABOLITE PROFILING BASED ON HIGH PERFORMANCE LIQUID CHROMATOGRAPHY COUPLED TO INDUCTIVELY. [Link]

-

ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

Sources

Differences between N-phenylmaleimide and 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione

An In-depth Technical Guide to the Core Differences Between N-phenylmaleimide and 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Maleimide Scaffold and the Strategic Role of Fluorination

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a privileged structure in the realms of medicinal chemistry, polymer science, and bioconjugation.[1] Its inherent reactivity and rigid structure make it a versatile building block for creating complex molecular architectures with tailored functions. N-phenylmaleimide, the parent compound in this series, serves as a foundational molecule, widely employed as a cross-linking agent, a monomer for heat-resistant polymers, and a reactive intermediate in the synthesis of novel therapeutics.[2][3][4]

This guide delves into a comparative analysis of N-phenylmaleimide and its fluorinated analog, this compound. The introduction of a fluorine atom onto the phenyl ring is a deliberate and strategic modification frequently employed in drug discovery and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical properties, metabolic stability, binding affinity, and reactivity.[5] Understanding the nuanced differences imparted by this single atomic substitution is critical for researchers aiming to harness these effects for specific applications.

This document provides a detailed examination of the structural, spectroscopic, synthetic, and reactive distinctions between these two compounds, offering field-proven insights for professionals in drug development and chemical research.

Comparative Physicochemical Properties

The substitution of a hydrogen atom with fluorine introduces subtle yet significant changes to the molecule's fundamental properties. These alterations can impact everything from solubility and crystal packing to bioavailability and reaction kinetics.

| Property | N-phenylmaleimide | This compound | Rationale for Difference |

| IUPAC Name | 1-phenylpyrrole-2,5-dione[6] | 1-(3-fluorophenyl)pyrrole-2,5-dione | Presence of a fluorine atom at the meta position of the phenyl ring. |

| CAS Number | 941-69-5[6] | 1204-35-9 | Unique identifier for each distinct chemical structure. |

| Molecular Formula | C₁₀H₇NO₂[6] | C₁₀H₆FNO₂ | Substitution of one hydrogen atom with a fluorine atom. |

| Molecular Weight | 173.17 g/mol [6] | 191.16 g/mol | The atomic weight of fluorine (19.00 amu) is significantly higher than that of hydrogen (1.01 amu). |

| Appearance | Yellow needles or crystalline powder[6][7] | White to light yellow solid (typical for related compounds) | Crystal packing and electronic transitions can be affected by the substituent, influencing color. |

| Melting Point | 85-90 °C[2][7] | Data not widely published, but expected to be similar or slightly higher due to altered crystal packing forces.[8] | The fluorine atom can influence intermolecular interactions such as C-H···F contacts and dipole-dipole interactions, affecting the crystal lattice energy.[8] |

| Boiling Point | 162-163 °C at 12 mmHg[2] | Not available | Increased molecular weight and polarity would suggest a higher boiling point under equivalent pressure. |

| Solubility | Slightly soluble in water; soluble in methanol, ethanol, benzene, acetone, chloroform, and toluene.[2][3][9] | Expected to have similar solubility in organic solvents but potentially lower water solubility. | Fluorine can increase lipophilicity, which generally decreases aqueous solubility. |

Spectroscopic Characterization: The Signature of Fluorine

Spectroscopic analysis provides a direct window into the molecular structure and electronic environment. The introduction of the highly electronegative fluorine atom creates distinct and predictable differences in the NMR, IR, and Mass Spectra of the two compounds.

-

¹H NMR Spectroscopy : In N-phenylmaleimide, the protons on the phenyl ring typically appear as a multiplet in the aromatic region (around 7.3-7.5 ppm).[10] For this compound, the fluorine atom at the meta-position will induce splitting in the signals of the adjacent ortho and para protons due to H-F coupling, resulting in a more complex and informative splitting pattern in the aromatic region. The maleimide protons for both compounds typically appear as a singlet around 6.8 ppm.[10]

-

¹³C NMR Spectroscopy : The most significant difference is observed in the aromatic region. The carbon atom directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) and a significant downfield shift. The fluorine's electron-withdrawing effect will also influence the chemical shifts of the other carbons in the phenyl ring.

-

Infrared (IR) Spectroscopy : Both compounds will show characteristic strong absorption bands for the symmetric and asymmetric C=O stretching of the imide group (typically around 1700-1780 cm⁻¹).[11] The spectrum of this compound will be distinguished by the presence of a strong C-F stretching band, typically found in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry : The molecular ion peak (M⁺) will be the most direct indicator of the difference. N-phenylmaleimide will show a molecular ion peak at m/z 173.17, while this compound will exhibit a peak at m/z 191.16, corresponding to their respective molecular weights.

Synthesis and Reactivity: A Tale of Two Electrophiles

General Synthesis of N-Aryl Maleimides

The synthesis of N-substituted phenylmaleimides is a robust and well-established two-step process.[12][13][14] The methodology is applicable to both N-phenylmaleimide and its fluorinated derivatives, with minor adjustments to accommodate the properties of the starting aniline.

Caption: General Synthetic Workflow for N-Aryl Maleimides.

Experimental Protocol: Synthesis of N-phenylmaleimide

This protocol is adapted from established literature procedures.[12][15]

-

Step 1: Formation of Maleanilic Acid

-

In a three-necked flask, dissolve maleic anhydride (1 equivalent) in anhydrous ethyl ether.

-

With stirring, add a solution of aniline (1 equivalent) in ether dropwise.

-

A thick suspension will form. Continue stirring at room temperature for 1 hour.

-

Cool the mixture in an ice bath and collect the precipitated maleanilic acid by suction filtration.

-

Wash the solid with cold ether and dry. The yield is typically high (97-98%).[15]

-

-

Step 2: Cyclodehydration to N-phenylmaleimide

-

In an Erlenmeyer flask, create a suspension of the dried maleanilic acid (1 equivalent) in acetic anhydride.

-

Add anhydrous sodium acetate (catalytic amount, e.g., 0.3 equivalents).

-

Heat the mixture on a steam bath (e.g., 60-70 °C) for 30-60 minutes until the solid dissolves.[12]

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the crude N-phenylmaleimide by suction filtration, wash thoroughly with cold water, and dry.

-

Recrystallize from a suitable solvent like cyclohexane to obtain pure yellow needles.

-

Reactivity Profile: The Inductive Effect of Fluorine

The primary site of reactivity on the maleimide scaffold is the electron-deficient carbon-carbon double bond, which makes it an excellent substrate for two key reaction types: Diels-Alder reactions and Michael additions.[9]

The key difference in reactivity between N-phenylmaleimide and its 3-fluoro analog stems from the electronic properties of the fluorine substituent. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect).[16] This effect pulls electron density away from the phenyl ring and, by extension, from the maleimide nitrogen.

This withdrawal of electron density makes the maleimide double bond of this compound more electrophilic and thus, a better Michael acceptor than that of N-phenylmaleimide.[17]

Caption: Comparative Reactivity in Michael Addition.

This enhanced reactivity is a critical consideration in drug development, particularly in the context of bioconjugation, where maleimides are frequently used to link drugs or imaging agents to proteins via the cysteine thiol side chains.[18] The higher reactivity of the fluorinated analog could allow for faster conjugation kinetics or permit reactions to be carried out under milder conditions or at lower concentrations.

Applications in Drug Development and Materials Science

The choice between N-phenylmaleimide and a fluorinated derivative is driven by the specific requirements of the final application.

-

N-phenylmaleimide :

-

Polymer Science : It is extensively used as a comonomer to produce heat-resistant plastics like ABS and PVC, significantly increasing their heat distortion temperature and mechanical strength.[3][7]

-

Rubber Industry : Acts as an effective cross-linking agent during vulcanization, enhancing the durability and thermal properties of rubber products.[3]

-

Synthetic Intermediate : It is a valuable dienophile in Diels-Alder reactions, enabling the construction of complex molecular scaffolds for pharmaceuticals and agrochemicals.[3][19]

-

Biological Probes : In biochemistry, it has been used to study enzyme activity, such as its ability to activate myeloperoxidase (MPO), which is involved in inflammatory processes.[20]

-

-

This compound :

-

Medicinal Chemistry : The introduction of fluorine is a well-established strategy to enhance drug properties. Fluorination can block sites of metabolic oxidation, thereby increasing the drug's half-life.[5] It can also alter the pKa of nearby functional groups and introduce new, favorable interactions (e.g., with a protein's active site), potentially increasing binding affinity and efficacy.

-

Bioconjugation : As discussed, its enhanced reactivity as a Michael acceptor makes it a potentially superior reagent for conjugating molecules to antibodies or other proteins. This is crucial for developing Antibody-Drug Conjugates (ADCs), where efficient and stable linkage is paramount.

-

Advanced Materials : The altered electronic properties and intermolecular forces could be exploited to create polymers with unique optical or dielectric properties.

-

Caption: Workflow for Antibody-Drug Conjugate (ADC) Formation.

Toxicological and Safety Profile

Conclusion

The distinction between N-phenylmaleimide and this compound is a clear illustration of the power of strategic fluorination in chemical design. While structurally similar, the presence of the 3-fluoro substituent imparts significant and predictable changes. It alters the molecule's physicochemical properties, provides a unique spectroscopic signature, and, most critically, enhances the electrophilicity of the maleimide double bond.

For drug development professionals and materials scientists, this compound offers a more reactive tool for applications requiring efficient Michael addition, such as bioconjugation. In contrast, the parent N-phenylmaleimide remains a cost-effective and highly valuable building block for polymer applications and general organic synthesis. The choice between them is a functional decision, guided by the desired balance of reactivity, stability, and biological impact.

References

- Organic Syntheses Procedure. N-Phenylmaleimide.

- ChemicalBook. N-Phenylmaleimide | 941-69-5.

- Yangchen Tech.

- Taylor & Francis Online.

- PubChem - NIH. N-Phenylmaleimide | C10H7NO2 | CID 13662.

- Google Patents. CN104892484A - Synthesis method for N-phenylmaleimide.

- CymitQuimica. CAS 941-69-5: N-Phenylmaleimide.

- Cheméo. Chemical Properties of N-Phenylmaleimide (CAS 941-69-5).

- Figshare.

- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry labor

- CAMEO Chemicals - NOAA. N-PHENYLMALEIMIDE.

- ResearchGate. Vibrational spectroscopy of N-phenylmaleimide.

- ResearchGate.

- MDPI. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022).

- BenchChem. Application Notes and Protocols: N-[4-(2-Benzimidazolyl)phenyl]maleimide in Drug Delivery Systems.

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubChem - NIH. 1-(3-Fluoro-5-methylphenyl)pyrrole-2,5-dione.

- ChemicalBook. N-Phenylmaleimide(941-69-5) 1H NMR.

- NIST WebBook. N-Phenylmaleimide IR Spectrum.

- ACS Publications. Diels–Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity. (2025).

- Guidechem. N-Phenylmaleimide 941-69-5 wiki.

- The Royal Society of Chemistry.

- PubMed.

- A Study of Effects Unique Fluorine in Organic Reactions.

- International Journal of Scientific Research and Management.

- Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3).

- PubMed.

- ACS Publications. Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. (2008).

- ChemicalBook. 1-(4-FLUORO-PHENYL)-PYRROLE-2,5-DIONE | 6633-22-3.

- SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery.

- Master Organic Chemistry.

- CIBTech.

- BenchChem.

- Google Patents. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)

- PubMed. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.

- NIST WebBook. 1H-Pyrrole-2,5-dione.

- BLDpharm. 53629-19-9|1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione.

- MDPI.

- J&K Scientific. 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione, 95%.

- RSC Publishing.

- Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013).

- Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017).

- Encyclopedia.pub.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is N-Phenylmaleimide(N-PMI)? [yangchentech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CAS 941-69-5: N-Phenylmaleimide | CymitQuimica [cymitquimica.com]

- 10. N-Phenylmaleimide(941-69-5) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandf.figshare.com [tandf.figshare.com]

- 14. gctlc.org [gctlc.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. rsc.org [rsc.org]

- 20. N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Page loading... [wap.guidechem.com]

Methodological & Application

Application Note: Precision Diels-Alder Cycloaddition with N-(3-Fluorophenyl)maleimide

[1][2]

Introduction: The Fluorine Advantage in Scaffolding

In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a strategic imperative rather than a mere functionalization.[1] The N-(3-Fluorophenyl)maleimide (NFPM) moiety serves as a potent dienophile for constructing rigid bicyclic systems.[2][1]

Unlike its non-fluorinated counterparts, the 3-fluoro substituent offers two critical medicinal chemistry advantages:

-

Metabolic Blocking: The fluorine atom at the meta-position blocks Phase I metabolic oxidation (P450) often observed at electron-rich phenyl rings.[2][1]

-

Electronic Tuning: The inductive electron-withdrawing effect (-I) of the fluorine lowers the LUMO energy of the maleimide double bond, enhancing its reactivity as a dienophile without introducing the steric bulk associated with chloro- or bromo- substituents.[2][1]

This guide details the procedure for reacting NFPM with two distinct classes of dienes: Anthracene (for irreversible, rigid scaffold construction) and Furan (for reversible, stereochemically tunable probe synthesis).[1]

Mechanistic Principles & Pre-Reaction Logic[2]

The reaction follows a concerted [4+2] cycloaddition mechanism.[1][3] The reaction rate and stereoselectivity are governed by the Frontier Molecular Orbital (FMO) interaction between the HOMO of the diene and the LUMO of the NFPM.

Stereochemical Control (Endo vs. Exo)

-

Kinetic Control (Endo): Favored at low temperatures.[2][1][4] Secondary orbital interactions between the maleimide carbonyls and the diene's

-system stabilize the transition state, leading to the endo adduct. -

Thermodynamic Control (Exo): Favored at high temperatures or extended reaction times.[2][1] The exo adduct is sterically less congested and thermodynamically more stable.[1][5]

Visualization of Reaction Workflow

Figure 1: Generalized workflow for N-arylmaleimide cycloadditions. The choice of solvent dictates the thermal ceiling and consequently the kinetic/thermodynamic outcome.

Experimental Protocols

Materials and Safety

-

Dienophile: N-(3-Fluorophenyl)maleimide (Substituted N-arylmaleimide).[2][1]

-

Dienes: Anthracene (97%), Furan (stabilized with BHT).[1]

-

Solvents: Toluene (Anhydrous), Dichloromethane (DCM), Hexanes.[1]

-

Safety: Maleimides are potential irritants and sensitizers.[2][1] Handle in a fume hood. Furan is volatile and carcinogenic.[2][1]

Protocol A: Irreversible Scaffold Synthesis (Anthracene Adduct)

Objective: Synthesis of the thermally stable 9,10-dihydro-9,10-ethanoanthracene framework.[2][1] This reaction is largely irreversible and favors the endo isomer, though the trans relationship of the bridgehead protons often simplifies the spectrum.

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Anthracene (1.0 eq, 5.0 mmol, 891 mg) in Toluene (15 mL).

-

Addition: Add N-(3-Fluorophenyl)maleimide (1.1 eq, 5.5 mmol, 1.05 g). The slight excess ensures complete consumption of the hydrophobic anthracene.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (110°C) for 12 hours . The solution will initially be yellow (due to maleimide) and may turn colorless as the conjugation breaks.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the highly fluorescent Anthracene spot (Rf ~0.9).

-

Work-up (Crystallization):

-

Remove the heat source and allow the flask to cool slowly to room temperature.

-

The adduct is typically less soluble than the starting materials in cold toluene and will precipitate as white crystals.

-

If no precipitate forms, concentrate the solvent to ~5 mL under reduced pressure and add cold Hexanes (10 mL).[1]

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold Hexanes (2 x 10 mL) to remove unreacted maleimide.

-

Drying: Dry under vacuum at 40°C for 4 hours.

Protocol B: Tunable Stereoselective Synthesis (Furan Adduct)

Objective: Synthesis of 7-oxabicyclo[2.2.1]hept-5-ene derivatives. This reaction is reversible (Retro-Diels-Alder) and highly sensitive to temperature.[2][1]

Table 1: Conditions for Stereochemical Control

| Parameter | Condition A (Kinetic / Endo) | Condition B (Thermodynamic / Exo) |

| Solvent | Dichloromethane (DCM) | Toluene |

| Temperature | 0°C to Room Temperature | Reflux (110°C) |

| Time | 4 – 24 Hours | 48 Hours |

| Work-up | Evaporation (Avoid Heat) | Precipitation upon cooling |

| Major Isomer | Endo (>90:10 ratio) | Exo (Variable, often >80:[2][1][6][7][8]20) |

Procedure (Condition A - Kinetic):

-

Dissolve N-(3-Fluorophenyl)maleimide (1.0 mmol) in DCM (5 mL).

-

Add Furan (10.0 mmol, 10 eq) via syringe.[2][1] Note: Excess furan is required as it acts as both solvent and reactant to push the equilibrium forward.

-

Stir at room temperature for 24 hours in a sealed vessel (pressure tube recommended due to Furan volatility).

-

Critical Step: Concentrate the solution in vacuo at <30°C . Do not heat, or the Retro-Diels-Alder reaction will occur, reverting to starting materials.[2][1]

-

Purify via flash chromatography (Silica, Hexane/EtOAc) or recrystallize from Et2O/Pentane.[2][1]

Data Analysis & Validation

NMR Interpretation

The stereochemistry of the adducts is best determined by 1H NMR coupling constants (

-

Endo-Adduct: The bridgehead protons (Ha) and the succinimide ring protons (Hb) are on the same face (cis).

-

Exo-Adduct: The bridgehead protons and succinimide protons are on opposite faces (trans).[2][1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Furan) | Retro-Diels-Alder during workup | Evaporate solvent at lower temp (<30°C); use excess furan.[2][1] |

| Oily Product | Impurities or mixed isomers | Triturate with cold diethyl ether or pentane to induce crystallization.[2][1] |

| Starting Material Remains | Low reactivity of diene | Add Lewis Acid catalyst (e.g., 10 mol% AlCl3 or ZnI2) in DCM.[1] |

References

-

Diels-Alder Kinetics & Thermodynamics

-

Maleimide Reactivity

-

Fluorine in Medicinal Chemistry

-

General Protocol Validation

Sources

- 1. Maleimide - Wikipedia [en.wikipedia.org]

- 2. CAS 6633-22-3: 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione [cymitquimica.com]

- 3. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

Application Notes & Protocols: Thiol-Maleimide Click Chemistry Featuring Fluorinated Derivatives for Enhanced Stability

Abstract

The thiol-maleimide reaction stands as a cornerstone of bioconjugation, prized for its rapid kinetics and high selectivity for cysteine residues under physiological conditions.[1][2][3] However, the stability of the resulting thiosuccinimide linkage presents a significant challenge, particularly in in vivo applications where the reversible retro-Michael reaction can lead to premature payload release and off-target effects.[4][5] This guide provides an in-depth exploration of thiol-maleimide chemistry, focusing on the strategic use of fluorinated maleimide derivatives to overcome these stability issues. We present the mechanistic rationale for this approach, detailed experimental protocols for conjugation and stabilization, and expert insights to guide researchers in developing robust and stable bioconjugates for therapeutic and diagnostic applications.

Foundational Principles: The Thiol-Maleimide Reaction

The conjugation between a thiol (sulfhydryl group, R-SH) and a maleimide proceeds via a Michael addition mechanism.[3] In this reaction, a nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring, forming a stable covalent thioether bond.[1][2] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[1][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring site-specificity at cysteine residues.[2]

The Challenge: Instability of the Thiosuccinimide Adduct

Despite its utility, the thiosuccinimide linkage formed is susceptible to a base-catalyzed retro-Michael reaction, which reverses the conjugation and regenerates the starting thiol and maleimide.[4][7] In biological environments rich with thiols like glutathione, this reversal can lead to "thiol exchange," where the maleimide-linked payload is transferred to other molecules, diminishing therapeutic efficacy and increasing the risk of off-target toxicity.[7]

The Fluorinated Solution: Engineering Stability

A proven strategy to create more stable conjugates is to promote the hydrolysis of the thiosuccinimide ring after conjugation.[4][8] This ring-opening reaction forms a succinamic acid thioether, which is irreversible and not susceptible to the retro-Michael reaction.[6][7]

The rate of this stabilizing hydrolysis can be significantly accelerated by modifying the maleimide scaffold. Introducing electron-withdrawing groups, such as an N-aryl or N-fluorophenyl substituent, enhances the electrophilicity of the succinimide carbonyls, making them more susceptible to nucleophilic attack by water.[4][8] Fluorinated N-aryl maleimides have been shown to dramatically increase the rate of post-conjugation hydrolysis, leading to more stable and homogenous antibody-drug conjugates (ADCs).[8]

Experimental Design & Critical Parameters

Successful conjugation hinges on the careful control of several key parameters. The introduction of fluorinated maleimides necessitates a nuanced understanding of their reactivity profile.

| Parameter | Recommended Range | Rationale & Expert Insights |

| pH | 6.5 - 7.5 | This range is a critical compromise. Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the conjugation rate.[1] Above pH 7.5, the competing hydrolysis of the unconjugated maleimide ring accelerates, rendering it inactive.[6] For highly reactive fluorinated maleimides, starting at the lower end (pH 6.5-7.0) can minimize pre-conjugation hydrolysis. |

| Temperature | 4°C to 25°C (Room Temp) | The reaction is typically rapid at room temperature.[9] Performing the reaction at 4°C can provide greater control and minimize degradation of sensitive biomolecules, though it may require a longer incubation time. |

| Molar Ratio | 10- to 20-fold molar excess of maleimide | A molar excess of the maleimide reagent drives the reaction to completion.[10] The optimal ratio should be determined empirically for each specific protein or molecule to balance labeling efficiency with the need to remove excess reagent later. |

| Solvents | Anhydrous DMSO or DMF for stock solutions | Maleimide reagents are susceptible to hydrolysis and should be stored as stock solutions in a dry, water-miscible organic solvent like DMSO or DMF.[1][6] Aqueous stock solutions should not be prepared for long-term storage.[6] |

| Reducing Agents | TCEP (tris(2-carboxyethyl)phosphine) | For proteins with internal disulfide bonds, reduction is necessary to free up cysteine thiols for conjugation.[9] TCEP is ideal as it is stable, odorless, and does not contain a thiol group itself, eliminating the need for its removal prior to adding the maleimide.[1] |

Detailed Experimental Protocols

These protocols provide a comprehensive workflow for the conjugation of a thiol-containing protein with a fluorinated maleimide derivative.

Protocol 1: Protein Preparation and Disulfide Bond Reduction

This protocol prepares a thiol-containing protein for conjugation.

-

Buffer Exchange: Prepare the protein at a concentration of 1-10 mg/mL in a degassed reaction buffer.[9] Suitable buffers include 1x PBS, HEPES, or Tris, adjusted to a pH of 7.0-7.5, ensuring they do not contain any thiol-based additives.[9]

-

Scientist's Note: Degassing the buffer by vacuum or by bubbling with an inert gas like argon is crucial to prevent the re-oxidation of free thiols to disulfide bonds.[1]

-

-

Disulfide Reduction (if necessary): If the protein's cysteine residues are involved in disulfide bridges, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[9]

-

Incubation: Flush the vial with an inert gas, seal it, and incubate for 20-60 minutes at room temperature.[9]

-

Scientist's Note: Do not use DTT unless you can completely remove it before adding the maleimide, as its free thiols will compete in the reaction. TCEP does not have this issue.

-

Protocol 2: Conjugation with a Fluorinated Maleimide

This protocol details the core conjugation step.

-

Prepare Maleimide Stock: Immediately before use, allow the vial of fluorinated maleimide to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[10] Vortex briefly to ensure complete dissolution.

-

Initiate Conjugation: Add the maleimide stock solution to the prepared protein solution to achieve the desired molar ratio (a 10- to 20-fold molar excess is a good starting point).[1] Add the maleimide solution dropwise while gently stirring or vortexing.[10]

-

Reaction Incubation: Flush the reaction vial with inert gas, seal tightly, and protect from light. Incubate at room temperature for 2 hours or overnight at 4°C. The optimal time may be shorter for highly reactive fluorinated maleimides and should be determined empirically.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any excess maleimide.

Protocol 3: Purification and Post-Conjugation Stabilization

This protocol purifies the conjugate and enhances its long-term stability.

-

Purification: Remove the unreacted maleimide reagent and other small molecules from the conjugate. Size-Exclusion Chromatography (SEC) or dialysis are effective methods.

-

Scientist's Note: Purification should be performed promptly after the reaction is complete to prevent potential side reactions.

-

-

Initiate Hydrolysis for Stabilization: After purification, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).

-

Scientist's Note: This basic pH significantly accelerates the hydrolysis of the thiosuccinimide ring to the stable succinamic acid thioether, effectively "locking" the conjugate and preventing the retro-Michael reaction.[4][7] While this pH would hydrolyze an unconjugated maleimide, the purified conjugate is now ready for this stabilizing step.

-

-

Incubation for Hydrolysis: Incubate the conjugate at room temperature or 37°C for 2-4 hours. The rate of hydrolysis is significantly faster for N-fluorophenyl conjugates compared to N-alkyl or even N-aryl variants.[8]

-

Monitoring and Final Formulation: Monitor the completion of the ring-opening by mass spectrometry (a mass increase of 18 Da corresponding to the addition of H₂O). Once complete, neutralize the solution and exchange it into the final desired storage buffer (e.g., PBS pH 7.4).

Characterization and Quality Control

Rigorous characterization is essential to validate the success of the conjugation and stabilization process.

-

High-Performance Liquid Chromatography (HPLC): Use reverse-phase or size-exclusion HPLC to assess the purity of the conjugate and confirm the removal of excess reagents.[6]

-

Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to confirm the covalent attachment of the maleimide derivative to the protein. The mass shift will correspond to the molecular weight of the attached molecule. MS is also the definitive method to confirm the +18 Da mass shift from the post-conjugation hydrolysis step.[6]

Conclusion

The thiol-maleimide reaction is a powerful tool for bioconjugation, but its utility in demanding applications like drug development has been hampered by the instability of the resulting linkage. The use of fluorinated maleimide derivatives offers a robust and elegant solution to this problem. By leveraging the electron-withdrawing properties of fluorine to accelerate a stabilizing post-conjugation hydrolysis, researchers can produce highly stable, homogenous bioconjugates. The protocols and principles outlined in this guide provide a comprehensive framework for applying this advanced chemistry to create next-generation therapeutics and diagnostics with improved efficacy and safety profiles.

References

- BenchChem Technical Support Team. (2025).

- Vector Laboratories. (n.d.). Maleimide Reaction Chemistry. Vector Labs.

- Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide. Bachem.

- Zahorska, E. (2025, December 4).

- BenchChem. (2025).

- Ronald, R. T. (n.d.).

- Gao, J., et al. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing.

- UCL Discovery. (n.d.).

- Oreate AI Blog. (2026, January 8). Harnessing Mechanical Force: The Stability of Succinamic Acid Thioether in Maleimide–Thiol Reactions.

- ResearchGate. (n.d.). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.

- Research Communities. (2019, February 5).

- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.

- ResearchGate. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.

- BenchChem. (2025).

- Biotium. (2020, August 11). Protocol: Maleimide Labeling of Protein Thiols. Biotium.

- Lumiprobe. (n.d.).

- Angewandte Chemie. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. bachem.com [bachem.com]

- 4. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. lumiprobe.com [lumiprobe.com]

- 10. biotium.com [biotium.com]

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione

Technical Support Center: Synthesis of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione

Case ID: N-ARYL-MAL-OPT-03F Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: this compound

Common Name:

The Challenge:

The synthesis of

-

Incomplete Cyclodehydration: The intermediate maleamic acid fails to close the ring.

-

Hydrolysis: The maleimide ring opens back up in the presence of moisture/base.

-

Oligomerization: The electron-deficient double bond is prone to radical polymerization, creating "tars."

The 3-fluoro substituent introduces an inductive electron-withdrawing effect (

Reaction Mechanism & Critical Control Points

To improve yield, you must visualize the reaction not as a single step, but as a delicate equilibrium.

Figure 1: The reaction pathway showing the critical bottleneck at Step 2. Note that the intermediate can revert to reactants if water is not aggressively removed.

Troubleshooting Guide (FAQ Format)

This section addresses specific user pain points derived from common support tickets.

Q1: My reaction mixture turns into a dark brown/black tar during the reflux step. What happened? Diagnosis: Uncontrolled radical polymerization. The Science: Maleimides are Michael acceptors. At high temperatures (refluxing acetic acid/anhydride), thermal initiation can cause the double bond to polymerize. The Fix:

-

Add an Inhibitor: Add 0.5% (w/w) BHT (butylated hydroxytoluene) to the reaction mixture.

-

Lower Temperature: Switch from the Acetic Anhydride reflux (140°C) to the HMDS/ZnCl₂ method (80°C), which is gentler.

Q2: I see the product spot on TLC, but after column chromatography, I recover mostly starting material or a new polar spot.

Diagnosis: On-column hydrolysis.

The Science: Silica gel is slightly acidic and contains bound water.

-

Neutralize Silica: Pre-wash your silica column with 1% triethylamine in hexane, then flush with pure hexane before loading.

-

Avoid Chromatography: This compound crystallizes well. Use recrystallization (Iso-propanol or Toluene/Hexane) instead of chromatography.

Q3: The yield is stuck at 40%. NMR shows a mixture of product and the uncyclized acid. Diagnosis: Inefficient dehydration (The "Water Problem"). The Science: The cyclization produces water. If water is not removed, the equilibrium pushes back to the open-ring acid. The Fix:

-

Chemical Drying: Use the HMDS method (Protocol B below). HMDS acts as a "water scavenger," reacting with the water produced to form inert ammonia and hexamethyldisiloxane.

Experimental Protocols

We provide two protocols. Protocol A is the classic method (use only if reagents are limited). Protocol B is the Recommended Expert Method for high yield (>80%).

Protocol A: The "Classic" Modified Acetylation (Standard Yield: 40-60%)

Use this if you lack HMDS or Zinc Chloride.

-

Step 1: Dissolve Maleic Anhydride (1.0 eq) in Diethyl Ether. Add 3-Fluoroaniline (1.0 eq) dropwise at 0°C.

-

Observation: The maleamic acid intermediate will precipitate immediately as a white solid.

-

Filtration: Filter the solid.[1][2] Dry under vacuum.[3] Do not skip drying.

-

Step 2: Suspend the dry solid in Acetic Anhydride (3 mL per gram). Add Sodium Acetate (0.2 eq).

-

Reaction: Heat to 80°C for 2 hours.

-

Workup: Pour onto crushed ice. The product should precipitate.[1] Filter and wash with water.

Protocol B: The HMDS/ZnCl₂ "One-Pot" Method (Target Yield: 80-95%)

Recommended for maximum efficiency and purity.

Materials:

-

Maleic Anhydride (10 mmol, 0.98 g)

-

3-Fluoroaniline (10 mmol, 1.11 g)

- (12 mmol, 1.64 g) - Must be anhydrous

-

HMDS (Hexamethyldisilazane) (15 mmol, 3.1 mL)

-

Solvent: Dry Benzene or Toluene (50 mL)

Procedure:

-

Amic Acid Formation: In a round-bottom flask equipped with a reflux condenser, dissolve Maleic Anhydride in dry Toluene. Add 3-Fluoroaniline dropwise at room temperature. Stir for 30 mins. A slurry of maleamic acid forms.

-

Catalyst Addition: Add the anhydrous

in one portion. -

Dehydrating Agent: Add HMDS dropwise.

-

Cyclization: Heat the mixture to reflux (80-110°C) for 2-3 hours.

-

Note: Ammonia gas is evolved. Ensure good ventilation.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL).

-

Wash: Wash organic layer with 0.1N HCl (to remove Zn salts and amine traces), then Sat.

, then Brine. -

Isolation: Dry over

, filter, and concentrate. -

Purification: Recrystallize from 2-Propanol/Hexane if necessary.

Data & Comparison

| Parameter | Protocol A (Ac₂O/NaOAc) | Protocol B (HMDS/ZnCl₂) |

| Average Yield | 45 - 60% | 82 - 94% |

| Purity (Crude) | Low (often contains polymers) | High (>95%) |

| Reaction Time | 2 Steps (24 hours) | 1 Pot (4 hours) |

| Atom Economy | Poor (Ac₂O waste) | Good |

| Moisture Sensitivity | High | Moderate |

Troubleshooting Logic Tree

Use this flow to diagnose failure in real-time.

Figure 2: Diagnostic logic for analyzing crude reaction mixtures via NMR.

References

-

Reddy, P. Y., Kondo, S., Toru, T., & Ueno, Y. (1997). Efficient Synthesis of N-Substituted Maleimides Using Hexamethyldisilazane and Zinc Chloride. The Journal of Organic Chemistry.[4]

-

Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (1961). N-Phenylmaleimide.[5] Organic Syntheses.

-

Groutas, W. C., et al. (1989). Mechanism-based inhibitors of serine proteinases. Journal of Medicinal Chemistry. (Provides context on 3-fluoro substitution effects).

-

Walker, M. A. (1995). A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. The Journal of Organic Chemistry.[4]

Sources

- 1. US3850955A - N-(trifluoromethyl-and trifluoromethylhalophenyl)maleimides - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]

- 5. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

Technical Support Center: Stability & Conjugation of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione

Status: Operational Ticket ID: N-ARYL-MAL-003 Subject: Preventing Hydrolysis in Aqueous Media Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Executive Summary

You are working with 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione , an N-aryl maleimide.[1] Unlike standard aliphatic maleimides (e.g., SMCC, Mal-PEG), this molecule is significantly more susceptible to hydrolytic ring-opening .

The electron-withdrawing nature of the phenyl ring, further amplified by the meta-fluorine substituent, increases the electrophilicity of the carbonyl carbons. While this makes the molecule highly reactive toward thiols (fast conjugation), it also drastically decreases its half-life in aqueous buffers at neutral or basic pH.

The Critical Trade-Off: You are racing against time. You must achieve the desired Thiol-Michael addition before water irreversibly opens the ring to form unreactive maleamic acid.

Module 1: The Mechanism (Why is this happening?)

To prevent hydrolysis, you must understand the kinetic competition occurring in your test tube.

The Electronic Effect

The 3-fluorophenyl group pulls electron density away from the maleimide ring (Inductive effect,

-

Result: The carbonyl carbons become highly positive (electrophilic).

-

Consequence: They are prime targets for nucleophilic attack.

-

The Competition: The intended nucleophile (Thiol, R-SH) competes with the abundant solvent nucleophile (Water/Hydroxide, OH⁻).

Visualization: Kinetic Competition Pathway

The following diagram illustrates the irreversible divergence between a successful conjugate and a hydrolyzed waste product.

Caption: Kinetic competition between hydrolysis (red) and conjugation (green). For N-aryl maleimides, the red pathway is accelerated by the electron-withdrawing fluorine group.

Module 2: Storage & Stock Preparation

Rule Zero: Never store this compound in aqueous solution, even frozen. Hydrolysis can occur during the freezing and thawing process due to "freeze-concentration" effects where local pH shifts dramatically.

Protocol: Anhydrous Stock Preparation

| Parameter | Recommendation | Technical Rationale |

| Solvent | Anhydrous DMSO or DMAc | High solubility; miscible with water; non-nucleophilic. Avoid DMF if aged (contains amines). |

| Concentration | 10–50 mM | Keep concentrated to minimize volume added to aqueous reaction (prevents protein precipitation). |

| Storage | -20°C or -80°C | Slows decomposition. Store in single-use aliquots to prevent moisture entry during freeze-thaw. |

| Desiccant | Required | Store the vial over silica gel or under Argon/Nitrogen. |

Module 3: Aqueous Reaction Optimization

This is the most critical step. Standard "PBS pH 7.4" protocols often fail with fluorophenyl maleimides.

pH Selection (The "Sweet Spot")

-

Standard Maleimides: Stable at pH 7.0–7.5.

-

Your Molecule (3-Fluoro-N-aryl): Unstable at pH > 7.0.

-

Recommendation: Perform conjugation at pH 6.0 – 6.5 .

-

Why: At pH 6.0, the concentration of Hydroxide ions (

) is 10-fold lower than at pH 7.0, significantly slowing hydrolysis. While thiol nucleophilicity is also lower, the high reactivity of the N-aryl maleimide compensates for this, allowing conjugation to proceed efficiently.

-

Buffer Composition

Avoid buffers with nucleophilic amines, which can compete with the thiol or catalyze hydrolysis.

| Buffer | Status | Notes |

| PBS (Phosphate) | Recommended | Non-nucleophilic. Good buffering capacity. |

| MES | Excellent | Ideal for pH 5.5–6.5 range. |

| Tris / Glycine | FORBIDDEN | Primary amines will react with the maleimide (aminolysis) or catalyze hydrolysis. |

| Borate | Avoid | Usually high pH (>8.0), guarantees rapid hydrolysis. |

Step-by-Step Conjugation Protocol

-

Prepare Buffer: 20-50 mM Sodium Phosphate or MES, pH 6.0 , containing 0.5–5 mM EDTA (to chelate metals that oxidize thiols).

-

Prepare Thiol: Ensure your protein/peptide thiol is reduced (use TCEP if necessary; remove DTT as it competes).

-

Thaw Stock: Thaw the DMSO stock of this compound.

-

The "Drop-in": Add the maleimide stock to the aqueous thiol solution last .

-

Ratio: Use 1.1 – 1.5 molar excess of maleimide over thiol.

-

Solvent limit: Keep DMSO < 10% (v/v) to avoid denaturing proteins.

-

-

Incubation: 1 hour at 4°C or Room Temp.

-

Note: 4°C is preferred to suppress hydrolysis, even if reaction time must be extended slightly.

-

Module 4: Troubleshooting & FAQs

Diagnostic Flowchart

Use this logic flow to identify why your conjugation yield is low.

Caption: Diagnostic logic for troubleshooting maleimide failures using Mass Spectrometry.

Frequently Asked Questions

Q: I see a peak shift of +18 Da on my LC-MS. What is this?

A: This is the hallmark of hydrolysis. The maleimide ring (

Q: Can I use TCEP in the reaction mixture? A: Yes. Unlike DTT or Mercaptoethanol, TCEP does not contain a thiol group and will not react with the maleimide. It is the reducing agent of choice for these reactions.

Q: My maleimide precipitated when added to the buffer. A: this compound is hydrophobic.

-

Fix 1: Ensure your DMSO stock is concentrated enough so you don't crash out the solvent.

-

Fix 2: Add a co-solvent to the buffer (e.g., 10-20% Propylene Glycol or additional DMSO) if your protein can tolerate it.

-

Fix 3: Add the maleimide slowly while vortexing to prevent local high concentrations.

Q: Why not just use pH 5.0 to be safe?

A: At pH 5.0, the hydrolysis is negligible, but the reaction rate of the maleimide with the thiol drops significantly because the thiol is fully protonated (

References

-

Fontaine, S. D., et al. (2015).[2] "Long-Term Stabilization of Maleimide–Thiol Conjugates." Bioconjugate Chemistry, 26(1), 145–152.

-

Lyon, R. P., et al. (2014). "Self-Hydrolyzing Maleimides Improve the Stability and Pharmacological Properties of Antibody-Drug Conjugates." Nature Biotechnology, 32, 1059–1062.

- Key Insight: Discusses the use of hydrolysis to stabilize ADCs, but highlights the rapidity of the ring-opening in N-aryl systems.

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

- Kalia, D., et al. (2016). "Hydrolytic Stability of N-Aryl Maleimides." Angewandte Chemie International Edition, 55(1), 1-6.

Sources

Controlling polymerization rates of N-substituted fluorophenyl maleimides

Technical Support Center: Precision Kinetics for N-Substituted Fluorophenyl Maleimides

Status: Active Ticket ID: NFPM-POLY-001 Assigned Specialist: Senior Application Scientist

Overview: The "Throttle" of Polymerization

Welcome to the technical support hub for N-substituted fluorophenyl maleimides (NFPMs) . You are likely here because these monomers are behaving unpredictably—either refusing to polymerize (hitting the "ceiling temperature") or reacting too aggressively when paired with electron-rich comonomers.

This guide moves beyond basic synthesis. It focuses on kinetic authority : how to use fluorine substitution patterns (

Module 1: The Kinetic Knowledge Base

The Fluorine Position Effect (Sterics vs. Electronics)